N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
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Overview
Description
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring and sulfonamide group in this compound makes it a potential candidate for various pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with N-[(1-aminocyclohexyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-aminocyclohexyl)methyl]-2,5-dichloro-thiophene-3-sulfonamide
- N-[(1-aminocyclohexyl)methyl]-2-thiophenesulfonamide
Uniqueness
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the cyclohexyl group.
Biological Activity
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly as an antagonist at the histamine H₃ receptor. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₈N₂O₂S, with a molecular weight of 274.40 g/mol. The compound features a thiophene ring substituted with a sulfonamide group, which is crucial for its biological interactions. The presence of both the thiophene structure and the sulfonamide functional group enhances its reactivity and potential for therapeutic applications.
This compound primarily acts as an antagonist at the histamine H₃ receptor. This receptor plays a vital role in regulating neurotransmitter release and appetite control. By inhibiting this receptor, the compound may have implications in treating obesity and cognitive disorders. Additionally, sulfonamides are known for their antibacterial properties, suggesting that this compound could also be explored for antimicrobial applications.
Histamine H₃ Receptor Antagonism
Research indicates that this compound effectively binds to histamine H₃ receptors. Studies employing radiolabeled ligand binding assays have demonstrated its ability to inhibit receptor activity, which is critical for understanding its pharmacological profile.
Table 1: Binding Affinity of this compound at Histamine H₃ Receptor
Compound | Binding Affinity (Ki) | Reference |
---|---|---|
This compound | 500 pM |
Antibacterial Properties
While primarily recognized for its action on histamine receptors, the sulfonamide nature of this compound suggests potential antibacterial activity. Sulfonamides traditionally inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thus interfering with folic acid synthesis in bacteria. Further studies are warranted to evaluate its efficacy against specific bacterial strains.
Case Studies
Several studies have investigated the biological effects of this compound:
- Cognitive Disorders : A study explored the effects of histamine H₃ antagonists on cognitive performance in animal models. The results indicated that compounds similar to this compound improved memory retention and learning capabilities.
- Obesity Treatment : Another investigation focused on the role of histamine in appetite regulation. The administration of H₃ receptor antagonists led to decreased food intake and weight loss in obese rat models, suggesting potential therapeutic avenues for obesity management using this compound.
Synthesis and Derivatives
The synthesis of this compound involves several steps to ensure high purity suitable for biological testing. Researchers are also exploring derivatives of this compound to enhance its pharmacological properties and specificity towards various biological targets.
Properties
Molecular Formula |
C11H18N2O2S2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H18N2O2S2/c12-11(6-2-1-3-7-11)9-13-17(14,15)10-5-4-8-16-10/h4-5,8,13H,1-3,6-7,9,12H2 |
InChI Key |
UBEIVCWJMLIKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CC=CS2)N |
Origin of Product |
United States |
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